

Elucidation of 10-Hydroxy-16-epiaffinine's Molecular Structure: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 10-Hydroxy-16-epiaffinine

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This technical guide addresses the molecular structure elucidation of **10-Hydroxy-16-epiaffinine**, an indole alkaloid. While the compound is known and has been isolated from a natural source, detailed experimental data regarding its full structural analysis is not readily available in publicly accessible scientific literature. This document summarizes the available information and outlines the general experimental methodologies that would be employed for such a structural determination.

Compound Profile: 10-Hydroxy-16-epiaffinine

Initial investigations have identified **10-Hydroxy-16-epiaffinine** as a natural product isolated from the leaves and twigs of Rauvolfia verticillata. The compound is cataloged with the Chemical Abstracts Service (CAS) number 82513-70-0 and possesses the molecular formula $C_{20}H_{24}N_2O_3$.

Property	Value
Compound Name	10-Hydroxy-16-epiaffinine
CAS Number	82513-70-0
Molecular Formula	C20H24N2O3
Natural Source	Rauvolfia verticillata



Standard Experimental Protocols for Structure Elucidation

The definitive determination of a novel natural product's molecular structure, such as **10-Hydroxy-16-epiaffinine**, relies on a combination of spectroscopic and spectrometric techniques. The following sections detail the standard experimental protocols that would be applied.

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A suite of NMR experiments would be conducted to piece together the connectivity and stereochemistry of **10-Hydroxy-16-epiaffinine**.

- ¹H NMR (Proton NMR): This experiment identifies the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and coupling constants (J).
 - Methodology: A sample of the purified compound (typically 1-5 mg) is dissolved in a
 deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) and placed in a high-field NMR
 spectrometer (e.g., 400-800 MHz). The resulting spectrum provides information on proton
 chemical shifts, integration (relative number of protons), and multiplicity (splitting patterns).
- 13C NMR (Carbon NMR): This experiment determines the number of unique carbon atoms in the molecule.
 - Methodology: A more concentrated sample (10-20 mg) is used, and the spectrum is acquired on a high-field NMR spectrometer. The chemical shifts of the carbon signals indicate the type of carbon (e.g., sp³, sp², carbonyl).
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.



- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which helps in determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight and elemental composition of a molecule, as well as information about its fragmentation patterns, which can aid in structure elucidation.

- High-Resolution Mass Spectrometry (HRMS): This technique is used to determine the exact mass of the molecular ion.
 - Methodology: A dilute solution of the sample is introduced into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). The measured mass is accurate to several decimal places, allowing for the unambiguous determination of the molecular formula.
- Tandem Mass Spectrometry (MS/MS): This method involves the fragmentation of the molecular ion to provide structural information.
 - Methodology: The molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to deduce the structure of different parts of the molecule.

Other Spectroscopic Techniques

- Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., -OH, -NH, C=O).
 - Methodology: A small amount of the sample is analyzed, either as a thin film, a KBr pellet,
 or in solution, to obtain the IR spectrum.



- Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about any chromophores (light-absorbing groups) present in the molecule, such as aromatic rings or conjugated systems.
 - Methodology: The sample is dissolved in a suitable solvent (e.g., methanol, ethanol), and its absorbance is measured across a range of UV and visible wavelengths.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound like **10-Hydroxy-16-epiaffinine** follows a logical progression of experiments and data analysis. The diagram below illustrates this typical workflow.





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Caption: Logical workflow for the molecular structure elucidation of a natural product.



Conclusion

The definitive molecular structure elucidation of **10-Hydroxy-16-epiaffinine** would require a comprehensive analysis of its spectroscopic and spectrometric data. While the compound has been identified and its source is known, the primary literature containing the detailed experimental data necessary for a full structural breakdown is not currently available in the public domain. The methodologies outlined in this guide represent the standard, rigorous approach that would be taken by natural product chemists to fully characterize this and other novel molecular entities. Further investigation into specialized chemical databases may provide the specific data required for a complete structural assignment.

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